3,5-Dinitro-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}benzoic acid
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Overview
Description
3,5-Dinitro-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}benzoic acid is a complex organic compound with a molecular formula of C18H15F3N4O6 and a molecular weight of 440.33 g/mol This compound features a benzoic acid core substituted with nitro groups and a piperazine ring attached to a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitro-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The introduction of nitro groups is usually achieved through nitration reactions using concentrated nitric acid and sulfuric acid as catalysts. The piperazine ring is then introduced through nucleophilic substitution reactions, often using piperazine and appropriate halogenated intermediates. The trifluoromethyl group is introduced via electrophilic aromatic substitution using trifluoromethylating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitro-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Halogenated intermediates and strong bases or acids are often employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3,5-Dinitro-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 3,5-Dinitro-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}benzoic acid involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, affecting cellular oxidative stress levels. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The piperazine ring can interact with various receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenylboronic acid: Similar in having trifluoromethyl groups but differs in its boronic acid functionality.
3,5-Bis(trifluoromethyl)benzoic acid: Shares the trifluoromethyl and benzoic acid moieties but lacks the piperazine ring and nitro groups.
Uniqueness
3,5-Dinitro-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}benzoic acid is unique due to its combination of nitro groups, trifluoromethyl group, and piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C18H15F3N4O6 |
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Molecular Weight |
440.3 g/mol |
IUPAC Name |
3,5-dinitro-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]benzoic acid |
InChI |
InChI=1S/C18H15F3N4O6/c19-18(20,21)11-2-1-3-12(8-11)22-4-6-23(7-5-22)16-14(17(26)27)9-13(24(28)29)10-15(16)25(30)31/h1-3,8-10H,4-7H2,(H,26,27) |
InChI Key |
QFOCCWHTDQRFNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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